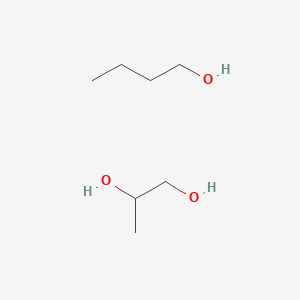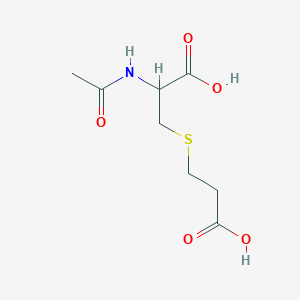
S-(2-Carboxyethyl)-N-acetylcysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Carboxyethyl)-N-acetylcysteine is a modified sulfur amino acid. It is a derivative of cysteine, where the sulfur atom is bonded to a carboxyethyl group and an acetyl group is attached to the nitrogen atom. This compound is known for its presence in certain plant seeds and its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Carboxyethyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with an appropriate carboxyethylating agent. One common method is the reaction of N-acetylcysteine with 2-bromoacetic acid under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reaction Setup: Mixing N-acetylcysteine with 2-bromoacetic acid in a suitable solvent.
Reaction Conditions: Maintaining the reaction mixture at an optimal temperature and pH to ensure complete conversion.
Purification: Using techniques like crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
S-(2-Carboxyethyl)-N-acetylcysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives.
科学的研究の応用
S-(2-Carboxyethyl)-N-acetylcysteine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in modulating protein utilization in organisms.
Medicine: Investigated for its potential therapeutic effects, including its impact on amino acid levels in plasma.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of S-(2-Carboxyethyl)-N-acetylcysteine involves its interaction with various molecular targets. It can modulate the activity of enzymes involved in amino acid metabolism. The carboxyethyl group may interact with specific receptors or enzymes, altering their function and leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
S-(2-Carboxyethyl)-L-cysteine: Another derivative of cysteine with similar structural features.
N-Acetylcysteine: A precursor in the synthesis of S-(2-Carboxyethyl)-N-acetylcysteine.
S-Carboxymethylcysteine: A related compound with a carboxymethyl group instead of a carboxyethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate protein utilization and impact amino acid levels in plasma sets it apart from other similar compounds.
特性
分子式 |
C8H13NO5S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChIキー |
CLQPFBSYILTXKI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


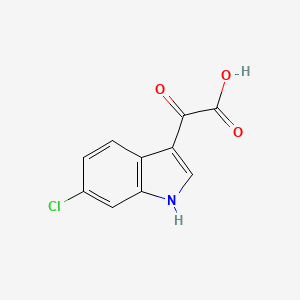
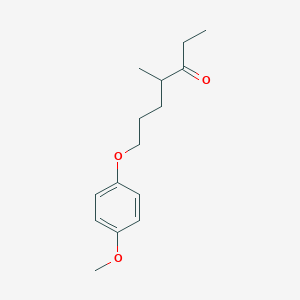
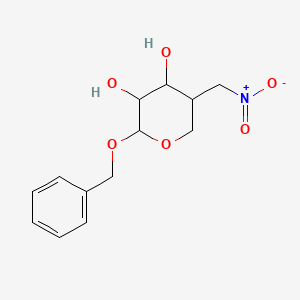
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)

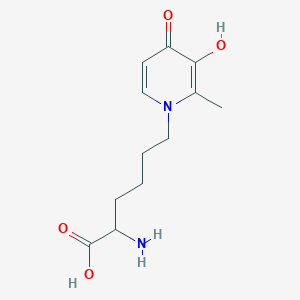
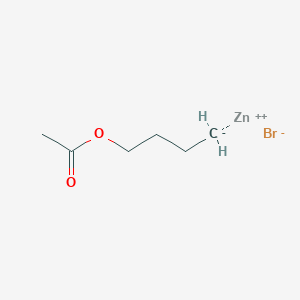
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)



![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
